![molecular formula C16H11ClN2O3S B2784993 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid CAS No. 422526-70-3](/img/no-structure.png)
4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid
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Overview
Description
The compound “4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid” is a quinazoline derivative . It has a molecular formula of C15H9ClN2O3S and a molecular weight of 332.76. Quinazolines are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .
Synthesis Analysis
Quinazoline derivatives like this compound can be synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is found to conform to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline skeleton, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The compound also contains a benzoic acid moiety attached to the quinazoline ring.Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Scientific Research Applications
Antimicrobial and Antifungal Activities
Synthesis and Characterization for Antimicrobial Activity : Compounds related to 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid have been synthesized and characterized, showing potential antimicrobial activity against a range of gram-positive and gram-negative bacteria as well as antifungal activity against various fungal strains. The synthesis involves multiple steps, including oxidation reactions and cyclization, with characterization done via NMR, IR, and MASS spectral analysis (P. Chaitanya et al., 2017).
Antimicrobial Activity of Quinazolin-4(3H)-ones : New derivatives incorporating sulfonamido-4-thiazolidinone have shown significant in vitro antibacterial and antifungal activities, highlighting the potential of these compounds as antimicrobial agents (N. Patel, Jaymin C. Patel, & V. Patel, 2010).
Anti-inflammatory Activity
- Novel Derivatives for Anti-inflammatory Use : A series of novel derivatives have been synthesized and evaluated for anti-inflammatory and antibacterial activities, indicating their potential use in developing treatments for inflammatory conditions (Manish K. Srivastav, Salahuddin, & S. Shantakumar, 2009).
Synthesis and Optimization
Method Optimization for Anticancer Activity : The synthesis methodology has been optimized for compounds showing significant activity against CNS cancer cell lines, demonstrating the importance of synthesis optimization in enhancing the biological activity of quinazoline derivatives (M. Noolvi & H. Patel, 2013).
Diuretic Agents : Synthesis and evaluation of quinazolin-4(3H)-one derivatives have shown potential diuretic activity, providing insights into the heterocyclic combination's effect on such activity (Azza R. Maarouf, E. R. El-Bendary, & F. Goda, 2004).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the cell or organism.
Biochemical Pathways
Given the broad range of activities associated with quinazoline derivatives, it is likely that multiple pathways could be affected, each contributing to the overall biological activity of the compound .
Result of Action
Quinazoline derivatives have been reported to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation in certain contexts .
Future Directions
Quinazoline derivatives, including this compound, have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs . Future research could focus on exploring the anticancer activity of this compound and other quinazoline derivatives, as well as their potential applications in other areas of medicine .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid' involves the reaction of 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde with 4-(bromomethyl)benzoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde", "4-(bromomethyl)benzoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde and 4-(bromomethyl)benzoic acid in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid'." ] } | |
CAS RN |
422526-70-3 |
Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.79 |
IUPAC Name |
4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-5-6-12-13(7-11)18-16(23)19(14(12)20)8-9-1-3-10(4-2-9)15(21)22/h1-7H,8H2,(H,18,23)(H,21,22) |
InChI Key |
HATCCZURVBJMLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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